molecular formula C13H18ClF3N2O B13891103 5,5,5-Trifluoro-2-(1-phenylethylamino)pentanamide;hydrochloride

5,5,5-Trifluoro-2-(1-phenylethylamino)pentanamide;hydrochloride

Cat. No.: B13891103
M. Wt: 310.74 g/mol
InChI Key: UTBXDGYFBQOTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-2-(1-phenylethylamino)pentanamide;hydrochloride typically involves the reaction of 5,5,5-trifluoropentanoyl chloride with (1-phenylethyl)amine in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-(1-phenylethylamino)pentanamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5,5-Trifluoro-2-(1-phenylethylamino)pentanamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-2-(1-phenylethylamino)pentanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a precursor to γ-Secretase inhibitors, it interacts with the γ-Secretase enzyme, inhibiting its activity and thereby reducing the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,5-Trifluoro-2-(1-phenylethylamino)pentanamide;hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceuticals and as a research tool in studying enzyme inhibition .

Properties

IUPAC Name

5,5,5-trifluoro-2-(1-phenylethylamino)pentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBXDGYFBQOTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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